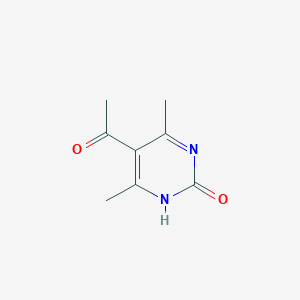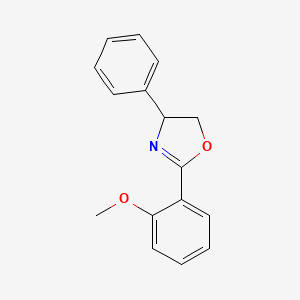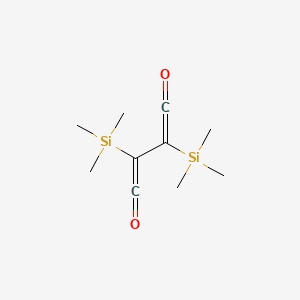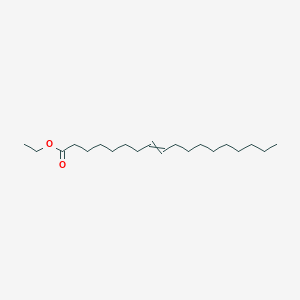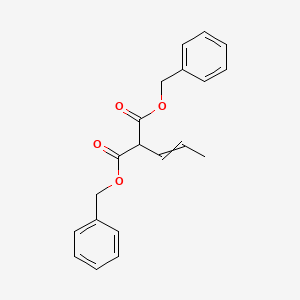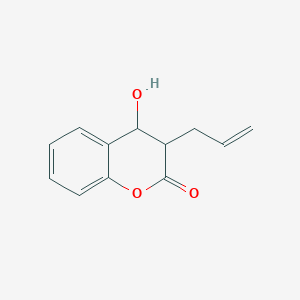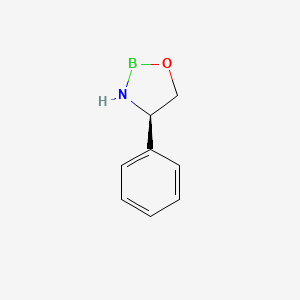![molecular formula C17H27IN2S B14276376 N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea CAS No. 140411-23-0](/img/structure/B14276376.png)
N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a tert-butyl group, an iodine atom, and two isopropyl groups attached to a phenyl ring, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodo-2,6-di(propan-2-yl)aniline.
Formation of Thiourea: The aniline derivative is then reacted with tert-butyl isothiocyanate under controlled conditions to form the desired thiourea compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of corresponding amines.
Applications De Recherche Scientifique
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function. The iodine atom and isopropyl groups may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-N’-[4-chloro-2,6-di(propan-2-yl)phenyl]thiourea
- N-tert-Butyl-N’-[4-bromo-2,6-di(propan-2-yl)phenyl]thiourea
- N-tert-Butyl-N’-[4-fluoro-2,6-di(propan-2-yl)phenyl]thiourea
Uniqueness
N-tert-Butyl-N’-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The combination of tert-butyl and isopropyl groups also contributes to its steric and electronic characteristics, making it distinct from other thiourea derivatives.
Propriétés
Numéro CAS |
140411-23-0 |
|---|---|
Formule moléculaire |
C17H27IN2S |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
1-tert-butyl-3-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea |
InChI |
InChI=1S/C17H27IN2S/c1-10(2)13-8-12(18)9-14(11(3)4)15(13)19-16(21)20-17(5,6)7/h8-11H,1-7H3,(H2,19,20,21) |
Clé InChI |
NQEIBTMMHHFHJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)

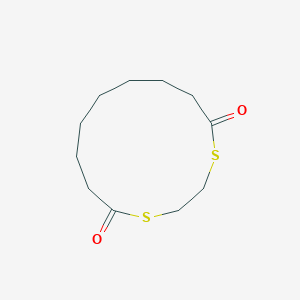
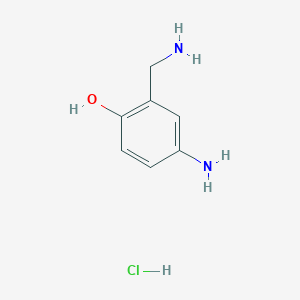
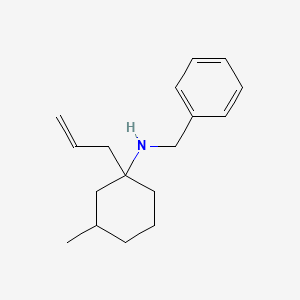
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
